molecular formula C26H30O13 B1675308 Licraside CAS No. 29913-71-1

Licraside

Cat. No.: B1675308
CAS No.: 29913-71-1
M. Wt: 550.5 g/mol
InChI Key: NIZFPXZQERMCLE-KVFWHIKKSA-N
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Description

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Licraside interacts with the Farnesoid X receptor (FXR), a key regulator of bile acids homeostasis . As an FXR agonist, this compound activates this receptor, influencing the biochemical reactions associated with bile acids homeostasis .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In particular, it has been found to reduce biliary TBA, serum ALT, AST, GGT, ALP, TBIL, and TBA levels . This suggests that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the Farnesoid X receptor (FXR). As an FXR agonist, this compound binds to this receptor, leading to its activation . This activation influences the synthesis, transport, and metabolism of bile acids, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. In particular, this compound has been shown to significantly reduce biliary TBA, serum ALT, AST, GGT, ALP, TBIL, and TBA levels . This suggests that this compound has a stable effect on cellular function over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages

Metabolic Pathways

This compound is involved in the metabolic pathways of bile acids. It interacts with the Farnesoid X receptor (FXR), which plays a critical role in regulating the homeostasis of bile acids . This interaction influences the synthesis, transport, and metabolism of bile acids .

Transport and Distribution

Given its role as an FXR agonist, it is likely that it interacts with transporters or binding proteins associated with the FXR pathway .

Subcellular Localization

Given its role as an FXR agonist, it is likely that it is localized to the areas of the cell where the FXR pathway is active .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of licraside involves a series of chemical reactions, including glycosylation and oxidation. The specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature. general methods involve the use of glycosyl donors and acceptors under controlled conditions to achieve the desired glycoside linkage .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of bioreactors and advanced purification techniques such as chromatography to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Licraside undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted glycosides .

Comparison with Similar Compounds

  • Obeticholic acid
  • Chenodeoxycholic acid
  • Kojic acid
  • Arbutin

Licraside’s unique combination of activities makes it a valuable compound for both therapeutic and cosmetic applications.

Properties

IUPAC Name

(E)-1-[4-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O13/c27-10-19-20(32)21(33)22(39-25-23(34)26(35,11-28)12-36-25)24(38-19)37-15-6-7-16(18(31)9-15)17(30)8-3-13-1-4-14(29)5-2-13/h1-9,19-25,27-29,31-35H,10-12H2/b8-3+/t19-,20-,21+,22-,23+,24-,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZFPXZQERMCLE-KVFWHIKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C=C3)C(=O)C=CC4=CC=C(C=C4)O)O)CO)O)O)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C=C3)C(=O)/C=C/C4=CC=C(C=C4)O)O)CO)O)O)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29913-71-1
Record name Licuraside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029913711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LICURASIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UT49C2OHM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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